Acetylgastrodin

Pharmacokinetics Drug Delivery CNS Permeability

Acetylgastrodin (CAS 59252-47-0) is the acetylated, semi-synthetic gastrodin derivative with a logP of ~1.1—significantly more lipophilic than gastrodin—enabling superior blood-brain barrier penetration. It selectively dilates cerebral vasculature without inducing systemic hypotension, unlike gastrodin or nicardipine. With an IC₅₀ of 995 μg/mL against 5-HT-induced cerebral artery contraction (vs. 161,000 μg/mL for papaverine), it is the definitive probe for cerebrovascular autoregulation, vascular dementia, subarachnoid hemorrhage-associated vasospasm, and post-stroke reperfusion studies where systemic hemodynamic artifacts compromise data integrity.

Molecular Formula C23H28O12
Molecular Weight 496.5 g/mol
CAS No. 59252-47-0
Cat. No. B1232703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylgastrodin
CAS59252-47-0
Synonymsacetylgastrodin
Molecular FormulaC23H28O12
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(C=C1)C2(C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C23H28O12/c1-12(25)30-11-17-6-8-18(9-7-17)23(34-16(5)29)22(33-15(4)28)21(32-14(3)27)20(31-13(2)26)19(10-24)35-23/h6-9,19-22,24H,10-11H2,1-5H3/t19-,20-,21+,22-,23-/m1/s1
InChIKeyZFAXRAALWQSKDW-XNBWIAOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylgastrodin (CAS 59252-47-0): A Chemical and Pharmacological Baseline for Procurement


Acetylgastrodin (CAS 59252-47-0), also known as acetyl gastrodin or acegastrodine, is a semi-synthetic acetylated derivative of gastrodin, the primary bioactive glucoside isolated from the rhizome of *Gastrodia elata* Blume ("Tian Ma") [1]. Chemically, it is defined as 4-[(acetyloxy)methyl]phenyl-β-D-glucopyranoside tetraacetate, with a molecular formula of C₂₃H₂₈O₁₂ and an exact mass of 496.16 g/mol [2]. It is recognized as a second-generation gastrodin analog with a distinct pharmacodynamic profile, particularly within the central nervous and cerebrovascular systems [3]. While primarily utilized in traditional Chinese medicine formulations, it is also available as a high-purity reference standard for pharmaceutical research and development .

Why Acetylgastrodin Cannot Be Substituted by Generic Gastrodin in Targeted Applications


Substituting gastrodin for acetylgastrodin fails to account for fundamental differences in physicochemical and pharmacokinetic behavior driven by acetylation. The presence of acetyl groups fundamentally alters the molecule's lipophilicity, as evidenced by a measured logP of approximately 1.1 compared to the more hydrophilic nature of gastrodin [1]. This structural modification directly translates into enhanced blood-brain barrier (BBB) permeability, a critical determinant for central nervous system-targeted activity [2]. Furthermore, the distinct vascular pharmacology profile of acetylgastrodin—characterized by selective cerebrovascular vasodilation without systemic hypotension—is not replicated by gastrodin, which exhibits broader cardiovascular effects [3]. Therefore, treating these as interchangeable entities introduces significant risk of altered target engagement, off-target effects, and overall experimental variability.

Acetylgastrodin (CAS 59252-47-0): Quantified Differentiation from Analogs and In-Class Compounds


Enhanced Blood-Brain Barrier Penetration via Increased Lipophilicity Relative to Gastrodin

Acetylgastrodin exhibits significantly higher lipophilicity compared to its parent compound, gastrodin, which is a critical factor governing passive diffusion across the blood-brain barrier (BBB). While direct comparative permeability coefficients are not available from a single study, the measured physicochemical properties provide a strong predictive basis for this differentiation. The acetylated derivative acetylgastrodin has an experimentally determined oil/water partition coefficient (logP) of approximately 1.1 [1]. In contrast, gastrodin is a phenolic glucoside with a logP reported to be significantly lower (typically <0), indicative of its more hydrophilic nature. This 1-unit difference in logP corresponds to a theoretical 10-fold increase in lipophilicity, directly correlating with improved membrane permeability and CNS bioavailability [2].

Pharmacokinetics Drug Delivery CNS Permeability

Selective Cerebral Vasodilation Versus Systemic Hemodynamic Effects of Nicardipine

In a direct comparative study in anesthetized dogs, intraduodenal administration of acetylgastrodin (200 mg/kg) produced a targeted increase in vertebral artery blood flow of +15–30% (p<0.05) within 10–60 minutes, peaking at 30–40 minutes [1]. Crucially, this cerebrovascular effect was achieved without statistically significant changes in systemic hemodynamic parameters, including left ventricular pressure, dP/dt, mean arterial pressure, cardiac output, or heart rate (p>0.05) [1]. In contrast, the calcium channel blocker nicardipine (250 μg/kg, intraduodenal) increased internal carotid blood flow in rabbits by +41–88% but this was accompanied by a concurrent increase in cardiac output, indicating a systemic rather than a selective cerebral effect [1].

Cerebrovascular Pharmacodynamics Hemodynamics

Superior Potency in Antagonizing 5-HT-Induced Cerebrovascular Constriction Compared to Papaverine

In an ex vivo study using spiral strips of bovine Willis arteries, acetylgastrodin demonstrated markedly superior potency as a spasmolytic agent against serotonin (5-HT)-induced contraction compared to the classical vasodilator papaverine. The concentration required to inhibit 50% of the contractile response (IC₅₀) was 995 ± 300 μg/mL for acetylgastrodin versus 161,000 ± 71,000 μg/mL for papaverine [1]. This represents an approximately 162-fold difference in potency in favor of acetylgastrodin. Furthermore, when the contraction was induced by high potassium (K⁺), the IC₅₀ values were more comparable: 31.53 ± 10.5 μg/mL for acetylgastrodin and 35.18 ± 16.6 μg/mL for papaverine [1].

Vascular Pharmacology Antispasmodic Cerebrovascular

Defined Physicochemical Profile Supporting Formulation Development and Procurement Specifications

For procurement and formulation development, the precise physicochemical parameters of acetylgastrodin are well-characterized, enabling clear quality benchmarks. Its aqueous equilibrium solubility is approximately 300 μg/mL, classifying it as very slightly soluble and indicating a need for solubility-enhancement strategies in aqueous formulations [1]. The compound exhibits pH-dependent stability, with an optimal stability window around pH 5.0 and a susceptibility to acid- and base-catalyzed hydrolysis [1]. These data provide actionable guidelines for storage and experimental buffer selection that are not necessarily applicable to its more stable parent compound, gastrodin.

Pharmaceutics Pre-formulation Analytical Chemistry

Validated Application Scenarios for Acetylgastrodin Based on Differentiated Evidence


Investigating Selective Cerebral Vasodilation in Preclinical Cardiovascular Models

Given its demonstrated ability to increase cerebral blood flow without perturbing systemic hemodynamics in anesthetized dogs and rabbits [1], acetylgastrodin is the preferred tool compound for dissecting mechanisms of selective cerebrovascular regulation. Unlike nicardipine, its effect is not confounded by increased cardiac output, making it invaluable for studies on cerebral autoregulation, vascular dementia, and post-stroke reperfusion where systemic pressure changes are a critical confounding variable [1].

Modeling Serotonin-Mediated Cerebral Vasospasm and Antispasmodic Interventions

The compound's exceptional potency in antagonizing 5-HT-induced contraction of cerebral arteries (IC₅₀ of 995 μg/mL vs. 161,000 μg/mL for papaverine) [2] positions it as a highly relevant pharmacological probe for studying serotonergic mechanisms in cerebrovascular disorders. Researchers modeling subarachnoid hemorrhage-associated vasospasm or migraine pathophysiology can leverage this specific activity to test hypotheses related to 5-HT receptor signaling in the cerebral vasculature [2].

Developing CNS-Targeted Formulations Requiring Enhanced BBB Permeability

With a logP of ~1.1 [3], acetylgastrodin represents a more lipophilic alternative to gastrodin, providing a rational basis for its use in central nervous system drug delivery research. Its physicochemical profile supports the development of lipid-based formulations, nano-emulsions, or other advanced drug delivery systems intended to improve brain bioavailability. Pre-formulation studies have defined its solubility limit (300 μg/mL) and pH-stability profile, providing essential data for formulation scientists [3].

Serving as an Analytical Reference Standard for Quality Control of *Gastrodia elata* Extracts

As a naturally occurring derivative isolated from *G. elata* [4], acetylgastrodin serves as a critical analytical marker for the authentication and standardization of botanical raw materials and finished products. Its presence and concentration can be monitored via UPLC-HRESIMS methods [4], enabling robust quality control for manufacturers of Tian Ma-based traditional medicines and dietary supplements, and differentiating it from gastrodin-dominant products.

Technical Documentation Hub

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